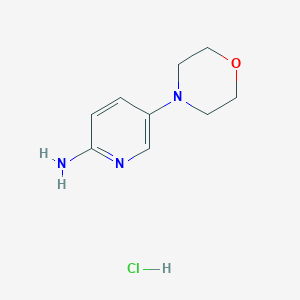

2-Amino-5-morpholinopyridine Hydrochloride

Description

Properties

IUPAC Name |

5-morpholin-4-ylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12;/h1-2,7H,3-6H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDVLVNMYLVNGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-70-7 | |

| Record name | 2-Pyridinamine, 5-(4-morpholinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354940-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-morpholinopyridine Hydrochloride typically involves the reaction of 2-chloropyridine with morpholine under specific conditions. The process can be summarized as follows:

Starting Materials: 2-chloropyridine and morpholine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or water.

Procedure: The mixture is heated to reflux for several hours, allowing the morpholine to substitute the chlorine atom on the pyridine ring, forming 2-Amino-5-morpholinopyridine.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-morpholinopyridine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro

Biological Activity

2-Amino-5-morpholinopyridine hydrochloride is a chemical compound characterized by its unique structure, featuring a pyridine ring with an amino group and a morpholine moiety. Its molecular formula is C₉H₁₄ClN₃O, with a molecular weight of approximately 215.68 g/mol. This compound is primarily utilized in medicinal chemistry due to its notable biological activities, particularly its interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways and cellular functions.

- Receptor Modulation : It acts as a modulator for certain receptors, influencing neurotransmitter signaling and potentially affecting central nervous system (CNS) activity.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound across various cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 Mouse Leukemia | 0.05 | Inhibition of cell proliferation |

| Human Neuronal Cells | 0.02 | Modulation of neurotransmitter release |

These results indicate that the compound may possess both anticancer and neuroprotective properties, making it a candidate for further therapeutic exploration.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests enhanced bioavailability due to its hydrochloride salt form, which improves solubility in aqueous environments. The presence of the morpholine group may also facilitate better permeability across biological membranes.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown that it effectively inhibits the proliferation of L1210 mouse leukemia cells at low concentrations.

- Neuroprotective Effects : In human neuronal cell assays, the compound demonstrated a capacity to modulate neurotransmitter release, which could be beneficial in neurodegenerative conditions.

- Comparison with Similar Compounds : Comparative studies with structurally similar compounds have revealed that variations in substitution patterns on the pyridine ring can lead to differences in biological activity and efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies around this compound highlight the importance of both the amino and morpholine groups in influencing its biological properties. Alterations to these functional groups can significantly affect the compound's binding affinity to target receptors and enzymes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have shown that derivatives of 2-amino-5-morpholinopyridine exhibit significant anticancer properties. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research indicates that 2-amino-5-morpholinopyridine derivatives possess activity against a range of bacterial strains, suggesting potential use as antibacterial agents .

3. Neurological Applications

Due to its structural similarity to neurotransmitters, the compound is being explored for potential neuroprotective effects. Preliminary findings indicate that it may enhance cognitive function and could be beneficial in treating neurodegenerative diseases .

Organic Synthesis Applications

1. Synthesis of Heterocycles

2-Amino-5-morpholinopyridine hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex structures through reactions such as cyclization and cross-coupling .

2. Pharmaceutical Synthesis

The compound is utilized in the synthesis of pharmaceuticals, particularly in creating novel drug candidates with improved efficacy and safety profiles. Its role as a building block in medicinal chemistry highlights its importance in drug development processes .

Materials Science Applications

1. Biodegradable Polymers

Research has shown that morpholine derivatives can be polymerized to produce biodegradable materials. These materials hold promise for applications in sustainable packaging and biomedical devices due to their environmental compatibility .

2. Coatings and Films

The unique properties of this compound enable its use in developing coatings with enhanced durability and resistance to environmental factors, making it suitable for industrial applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Bioorganic & Medicinal Chemistry Letters | Anticancer Activity | Derivatives showed significant inhibition of cancer cell growth |

| Journal of Antimicrobial Agents | Antimicrobial Properties | Effective against multiple bacterial strains |

| Polymer Science Journal | Biodegradable Polymers | Successful polymerization leading to environmentally friendly materials |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs based on substituents, molecular formulas, and applications:

Key Observations :

- Substituent Effects: Halogens (Cl, F): Increase electrophilicity, enhancing reactivity in cross-coupling reactions. For example, 2-Amino-5-chloropyridine is a precursor for cytokine inhibitors . Morpholino Group: Unlike halogens, the morpholino substituent (as in the target compound) likely improves aqueous solubility and metabolic stability, critical for drug design . Nitro Groups: In 2-Chloro-5-nitropyridin-4-amine, the nitro group facilitates hydrogen bonding (N–H···O), influencing crystal packing and stability .

- Synthesis and Yield: Substituted aminophenols (e.g., 2-Amino-5-Fluorophenol Hydrochloride) show lower yields (~19%) compared to methyl derivatives (~50%), possibly due to steric or electronic effects during acid hydrolysis .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: 2-Chloro-5-nitropyridin-4-amine forms N–H···Cl and N–H···N bonds, creating 1D chains in its crystal lattice .

- Thermal and Solubility Profiles: Morpholino-containing compounds generally exhibit higher melting points and solubility in polar solvents compared to halogenated analogs due to increased polarity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-morpholinopyridine Hydrochloride, and how can structural purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, morpholine can be introduced via substitution at the 5-position of a halogenated pyridine precursor (e.g., 2-amino-5-chloropyridine) under reflux with a polar aprotic solvent like DMF . Structural validation requires a combination of:

- NMR spectroscopy : Confirm proton environments (e.g., morpholine’s CH₂ groups at δ 2.5–3.5 ppm and pyridine ring protons at δ 6.5–8.5 ppm).

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄ClN₃O).

- X-ray crystallography : Resolve hydrogen bonding between the hydrochloride salt and morpholine oxygen .

Q. How can researchers characterize the physicochemical properties of this compound for stability studies?

- Methodology :

- Thermogravimetric analysis (TGA) : Assess thermal decomposition patterns (e.g., loss of HCl at ~200°C).

- Solubility profiling : Use HPLC or UV-Vis spectroscopy to measure solubility in solvents like water, DMSO, or ethanol, critical for formulation studies .

- pH stability : Monitor degradation via pH-dependent spectrophotometric assays (e.g., absorbance changes at λ = 270 nm in buffers ranging from pH 1–13) .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodology : The morpholine and pyridine moieties act as ligands for transition metals. For example:

- Complex synthesis : React with Cu(II) or Fe(III) salts in methanol to form colored complexes. Characterize using cyclic voltammetry to study redox behavior .

- Catalytic activity : Test metal complexes in oxidation reactions (e.g., cyclohexane oxidation) and analyze products via GC-MS .

Advanced Research Questions

Q. How can kinetic studies elucidate the compound’s role in catalytic mechanisms?

- Methodology :

- Stopped-flow spectroscopy : Measure reaction rates of catalytic cycles (e.g., ligand substitution rates in Pd-catalyzed cross-coupling reactions).

- Isotopic labeling : Use ¹⁵N-labeled morpholine to track coordination dynamics via NMR .

- Computational modeling : Employ DFT calculations to identify transition states and activation energies for proposed mechanisms .

Q. How should researchers address contradictory data in synthetic yields across studies?

- Methodology :

- Reaction optimization : Systematically vary parameters (temperature, solvent, stoichiometry) using design-of-experiment (DoE) approaches. For example, higher yields (≥75%) may require anhydrous conditions and slow morpholine addition .

- Impact analysis : Use LC-MS to identify byproducts (e.g., di-substituted morpholine derivatives) that reduce yield .

- Reproducibility protocols : Adopt standardized purification steps (e.g., recrystallization from ethanol/water mixtures) to minimize variability .

Q. What strategies optimize the compound’s use in multi-step pharmaceutical synthesis?

- Methodology :

- Protecting group chemistry : Temporarily block the amino group using Boc anhydride to prevent unwanted side reactions during subsequent steps .

- Scale-up challenges : Address solubility limitations via salt metathesis (e.g., convert hydrochloride to mesylate for improved organic phase handling) .

- In vitro bioactivity : Screen intermediate derivatives for target binding (e.g., kinase inhibition assays) to prioritize synthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.